tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
Overview
Description
The compound “(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate” is a related compound with the molecular formula C14H21N3O3 . Another related compound is “tert-Butyl (2-methyl-1-oxo-3-phenylpropan-2-yl)carbamate” with the molecular formula C15H21O3N1 .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate” were not found, tert-butyl carbamates are generally formed under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Molecular Structure Analysis
The InChI string for “(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate” is InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11(12(18)17-15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
.
Physical And Chemical Properties Analysis
The molecular weight of “(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate” is 279.33 g/mol . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors .
Scientific Research Applications
Chiral Synthesis and Chemical Reactions :
- A study by Li et al. (2015) described an efficient, high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, highlighting its advantages in simplicity, cost efficiency, yield, purification, and industry reliability, which are significant over previously reported methods (Li et al., 2015).
Crystal Structure Analysis :
- Baillargeon et al. (2017) studied the crystal structures of tert-butyl carbamate derivatives and observed molecules linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Organic Synthesis and Catalysis :
- Research by Wang et al. (2022) reported a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, establishing a cascade pathway for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).
Enantioselective Synthesis for Drug Development :
- Ghosh et al. (2017) described enantioselective syntheses of tert-butyl carbamates as building blocks for novel protease inhibitors, highlighting their utility in drug development (Ghosh et al., 2017).
Intermediate in Natural Product Synthesis :
- Tang et al. (2014) synthesized (R)-tert-butyl carbamate, an intermediate of the natural product jaspine B, from L-Serine, demonstrating its significance in synthesizing compounds with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
Mild Deprotection in Organic Chemistry :
- Li et al. (2006) utilized aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, demonstrating its effectiveness in preserving the stereochemical integrity of substrates (Li et al., 2006).
Synthesis of Biologically Active Compounds :
- Zhao et al. (2017) established a rapid synthetic method for an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), showcasing the utility of tert-butyl carbamate derivatives in medicinal chemistry (Zhao et al., 2017).
properties
IUPAC Name |
tert-butyl N-(1-oxo-3-phenylpropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTYRNPLVNMVPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216548 | |
Record name | 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-benzyl-2-oxoethyl)carbamate | |
CAS RN |
103127-53-3 | |
Record name | 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103127-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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